

Application Notes and Protocols: o-Carborane in Catalysis and Organometallic Chemistry

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Compound of Interest

Compound Name: o-Carborane

Cat. No.: B102288

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These application notes provide a detailed overview of the versatile roles of **o-carborane** in catalysis and organometallic chemistry. The unique three-dimensional structure and electronic properties of the **o-carborane** cage have led to its use in designing highly effective ligands for cross-coupling reactions, robust pincer catalysts, and activators for polymerization, as well as novel frustrated Lewis pairs for small molecule activation.

o-Carborane-Based Ligands for Palladium-Catalyzed Cross-Coupling Reactions

o-Carborane derivatives have been successfully employed as sterically demanding and electronically tunable ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky nature of the carborane cage can enhance catalyst stability and influence selectivity.

Quantitative Data: Suzuki-Miyaura Coupling using o-Carborane-Phosphine Ligands

Entry	Aryl Halide	Arylboronic Acid	Catalyst						Yield (%)	TON
			Loading (mol %)	Solvent	Base	Temp (°C)	Time (h)			
1	4-Bromoanisole	Phenyl boronic acid	0.001	Water	K ₃ PO ₄	110	1	>99	99,000	
2	4-Bromotoluene	Phenyl boronic acid	0.001	Water	K ₃ PO ₄	110	1	>99	99,000	
3	4-Bromoacetophenone	Phenyl boronic acid	0.001	Water	K ₃ PO ₄	110	1	98	98,000	
4	1-Bromo-4-nitrobenzene	Phenyl boronic acid	0.001	Water	K ₃ PO ₄	110	1	95	95,000	
5	4-Chlorotoluene	Phenyl boronic acid	0.1	Water	K ₃ PO ₄	110	3	92	920	

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with an **o-carborane**-based phosphine ligand.

Materials:

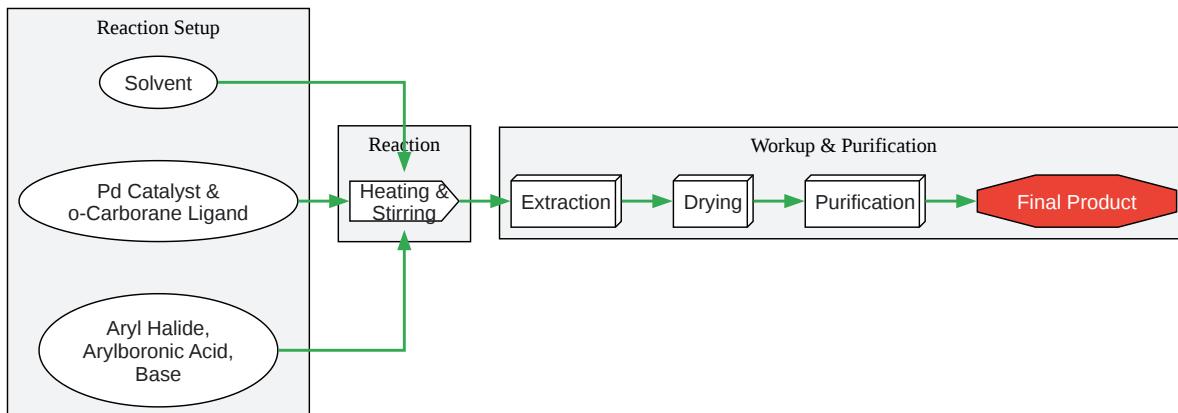
- Aryl halide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., $[\text{Pd}(\text{OAc})_2]$ or a pre-formed Pd-carborane ligand complex) (0.001 - 0.1 mol%)
- ***o*-Carborane**-based phosphine ligand (if not using a pre-formed complex)
- Base (e.g., K_3PO_4 , K_2CO_3) (2.0 mmol)
- Solvent (e.g., Toluene, Dioxane, Water) (5 mL)
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)
- Silica gel for column chromatography

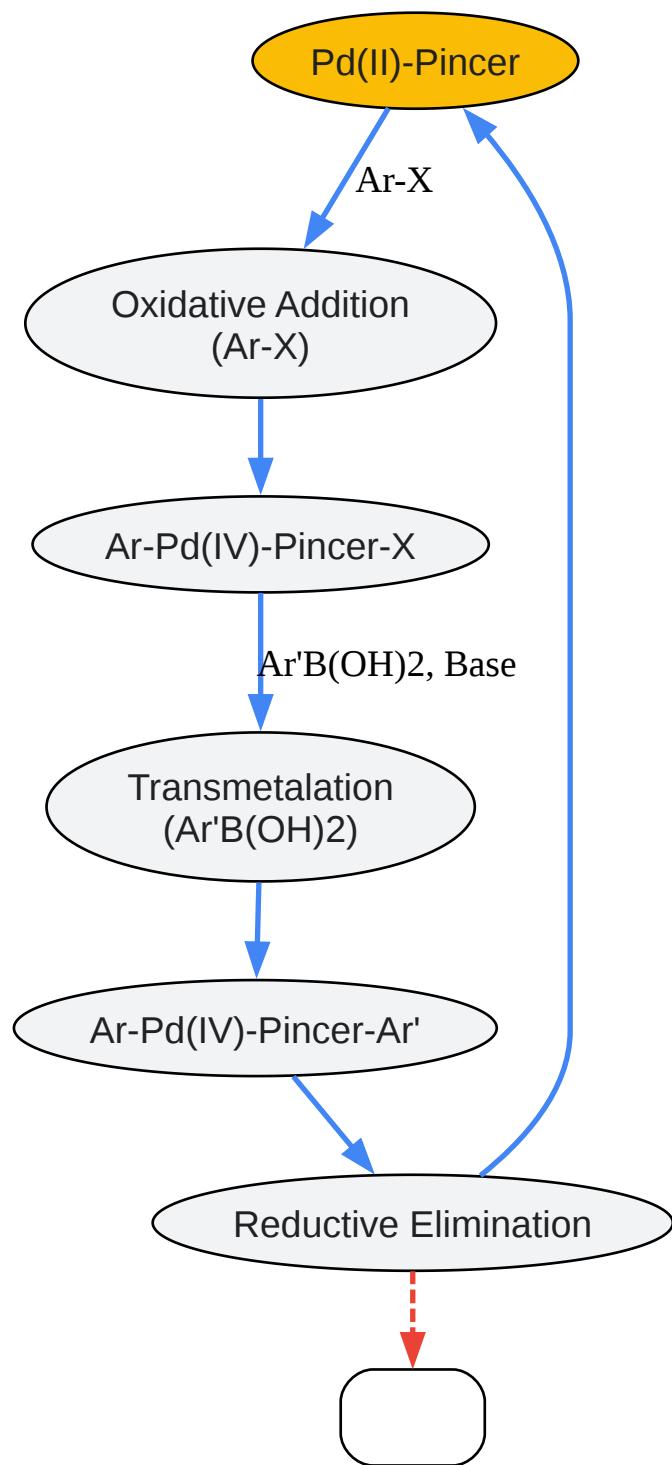
Procedure:

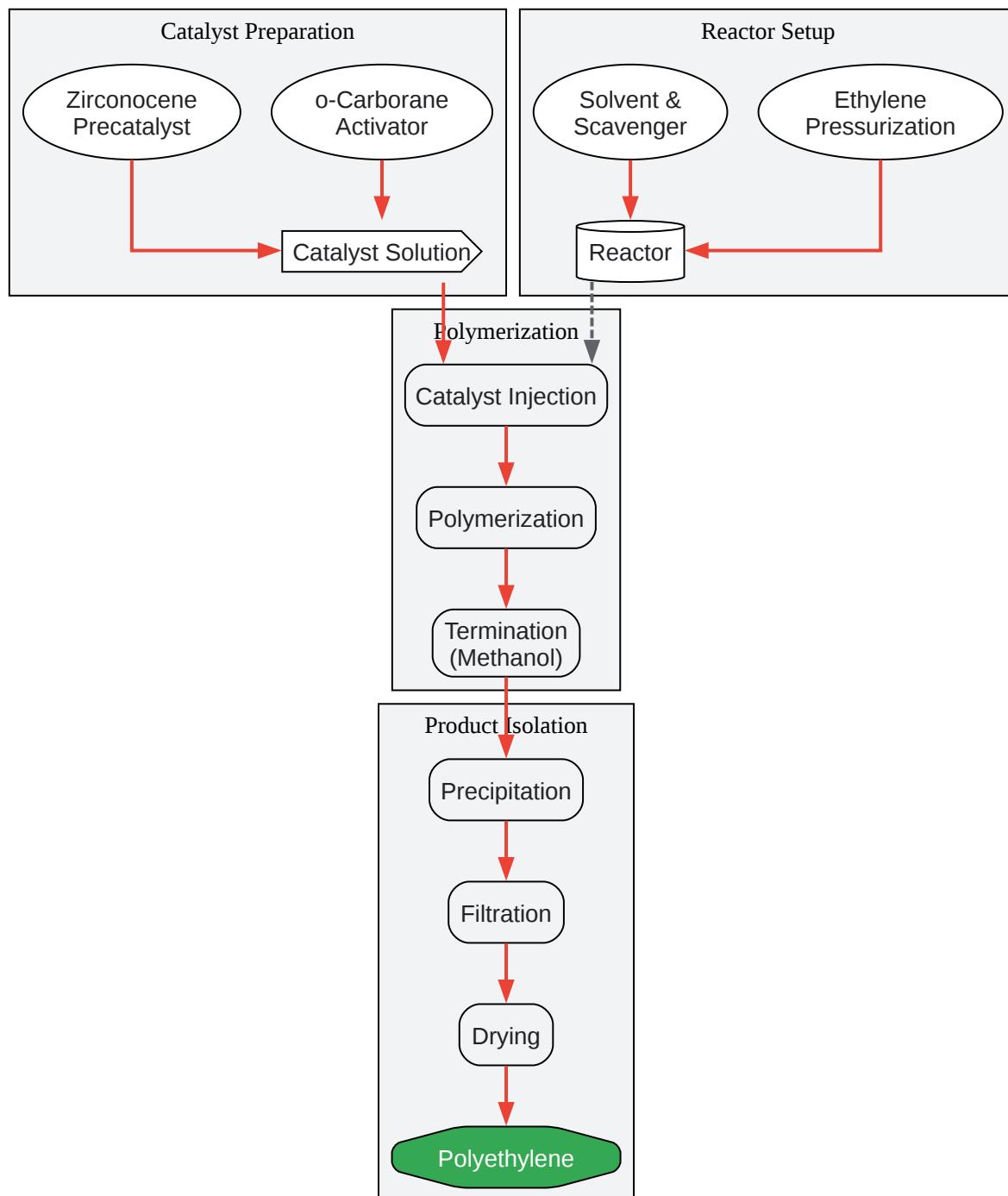
- In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst, and ***o*-carborane**-based ligand (if applicable).
- Add the solvent (5 mL) and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (1-24 h).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- If a biphasic system is not present, add water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

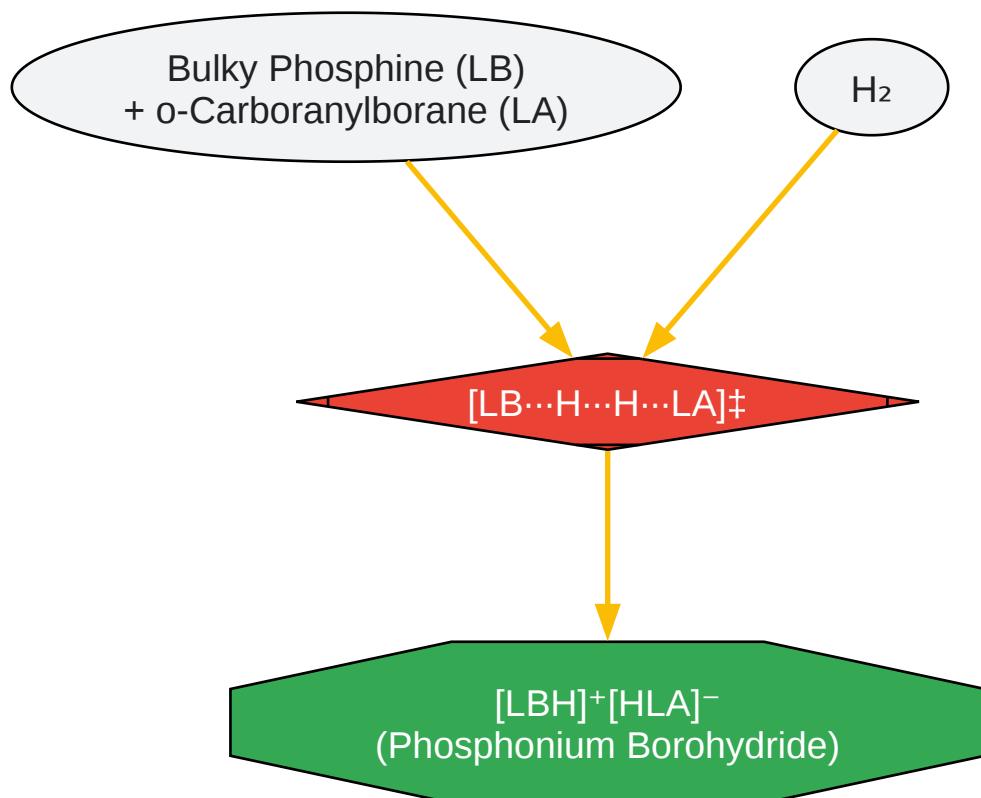
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Cross-Coupling









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